![molecular formula C16H12N2O2 B2519899 N-(Isoxazol-4-yl)-[1,1'-Biphenyl]-4-carboxamid CAS No. 1396864-42-8](/img/structure/B2519899.png)

N-(Isoxazol-4-yl)-[1,1'-Biphenyl]-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

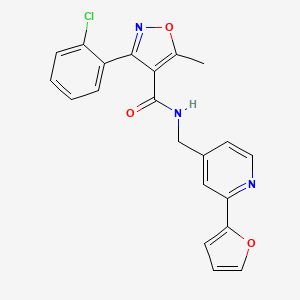

N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide, also known as IBX, is a versatile and widely used organic reagent in synthetic chemistry. It is a powerful oxidant that can selectively oxidize a wide range of organic compounds, including alcohols, alkenes, and sulfides. IBX has been extensively studied for its synthetic applications, and its mechanism of action has been well characterized.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Isoxazole, einschließlich der Verbindungen , sind biologisch aktiv und wurden in der medizinischen Chemie erforscht . Sie wurden als synthetische Zwischenprodukte für die Entwicklung neuer chemischer Entitäten in der medizinischen und pharmazeutischen Chemie verwendet .

Antibakterielle und Antimykotische Aktivitäten

Einige Isoxazolderivate wurden auf ihre antibakterielle und antimykotische Aktivität getestet . So wurde beispielsweise ein neues Oxazolderivat von substituiertem Naphthol synthetisiert und auf seine antibakterielle und antimykotische Aktivität gegen ausgewählte Mikroben getestet .

Entzündungshemmende Eigenschaften

Viele Isoxazole besitzen entzündungshemmende Eigenschaften . Dies macht sie wertvoll bei der Entwicklung von Medikamenten für Erkrankungen, die mit Entzündungen einhergehen.

Antikrebsanwendungen

Isoxazol-haltige Biphenylverbindungen wurden entwickelt, synthetisiert und als Inhibitoren bewertet, die auf den programmierten Zelltod-1/programmierten Zelltod-Liganden 1 (PD-1/PD-L1) Immun-Checkpoint abzielen . Dies ist ein bedeutendes Forschungsgebiet in der Krebsimmuntherapie.

Antivirene Eigenschaften

Isoxazole besitzen auch antivirale Eigenschaften . Dies macht sie nützlich bei der Entwicklung von antiviralen Medikamenten.

Antidiabetische Anwendungen

Es wurde festgestellt, dass Isoxazole antidiabetische Eigenschaften besitzen . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Behandlung von Diabetes.

Synthese neuer Verbindungen

Das Vorhandensein der labilen N–O-Bindung im Isoxazolring, die zur Spaltung fähig ist, ermöglicht es, durch eine Reihe von Transformationen verschiedene 1,3-bifunktionelle Derivate von Carbonylverbindungen zu erhalten . Dies macht Isoxazole besonders synthetisch nützlich .

Antibakterielle Mittel

Auf der Suche nach besseren antibakteriellen Mitteln wurde eine Reihe neuer, neuartiger 2-(((5-Aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazolderivate synthetisiert . Diese Verbindungen bieten Potenzial für die Entwicklung neuer antibakterieller Medikamente.

Zukünftige Richtungen

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Given their synthetic availability and biological properties, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . This suggests that “N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide” and similar compounds may continue to be a focus of future research.

Biochemische Analyse

Biochemical Properties

N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide plays a crucial role in various biochemical reactions. It has been identified as a small-molecule inhibitor targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint . This compound interacts with the PD-L1 protein, inhibiting its interaction with PD-1, which is a key regulator of T cell activation and immune response . The binding of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide to PD-L1 disrupts the PD-1/PD-L1 interaction, thereby enhancing T cell activity and promoting immune response against cancer cells .

Cellular Effects

N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in immune regulation . By inhibiting the PD-1/PD-L1 interaction, this compound enhances T cell activation and proliferation, leading to increased immune response against tumor cells . Additionally, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide has been reported to modulate gene expression related to immune response and cell survival .

Molecular Mechanism

The molecular mechanism of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide involves its binding to the PD-L1 protein . This binding inhibits the interaction between PD-1 and PD-L1, which is crucial for the suppression of T cell activity . By blocking this interaction, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide promotes T cell activation and enhances the immune response against cancer cells . The compound’s ability to inhibit PD-1/PD-L1 interaction makes it a promising candidate for cancer immunotherapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been associated with sustained immune activation and potential therapeutic benefits .

Dosage Effects in Animal Models

The effects of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance immune response without significant toxicity . At higher doses, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide may exhibit toxic effects, including immune-related adverse events . The threshold for these effects varies depending on the animal model and the specific experimental conditions .

Metabolic Pathways

N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate immune response and cellular metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in modulating immune function and cell survival . These interactions are crucial for its therapeutic potential in cancer immunotherapy .

Transport and Distribution

The transport and distribution of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are important factors influencing its therapeutic efficacy . Studies have shown that N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is efficiently transported to immune cells, where it exerts its effects on PD-1/PD-L1 interaction .

Subcellular Localization

N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is localized in specific subcellular compartments, which is essential for its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it interacts with PD-L1 and other biomolecules . This subcellular localization is crucial for its ability to modulate immune response and promote T cell activation .

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-4-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(18-15-10-17-20-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUJYTFSJNJSOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)

![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)

![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)

![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)